Heterocyclic Carbonyl Variation: Thiophene vs Pyrazine in Azetidine-3-carboxamide Cytotoxicity Screens
In a panel of cancer cell lines, 1448050-39-2 (thiophene-2-carbonyl) exhibited differential mean IC50 values compared with a pyrazine-2-carbonyl congener (CAS 1396811-59-8). While absolute potency is modest and source data originate from a commercial vendor page (not primary literature), the measured differences illustrate the impact of heterocyclic choice on cellular activity. The thiophene analog showed a 1.6-fold lower IC50 in A549 cells and a 1.5-fold lower IC50 in HeLa cells relative to the pyrazine analog, whereas the trend reversed in MCF-7 cells where the pyrazine analog appeared slightly more potent. These data highlight that thiophene-vs-pyrazine substitution can flip selectivity across tumor lines.
| Evidence Dimension | Cytotoxicity (IC50) in three human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 10.5 µM; A549: 8.3 µM; HeLa: 12.0 µM |
| Comparator Or Baseline | CAS 1396811-59-8 (pyrazine-2-carbonyl analog): MCF-7: ~8.9 µM; A549: ~13.5 µM; HeLa: ~18.0 µM (data from same vendor source) |
| Quantified Difference | A549: 8.3 vs 13.5 µM (1.6-fold more potent for thiophene); HeLa: 12.0 vs 18.0 µM (1.5-fold more potent); MCF-7: 10.5 vs 8.9 µM (1.2-fold less potent) |
| Conditions | MCF-7 (breast), A549 (lung), HeLa (cervical) cancer cell lines; compound concentration range not specified; incubation time not disclosed; readout method not specified. |
Why This Matters
For researchers prioritizing lung or cervical cancer screening, the thiophene analog demonstrates modestly higher cytotoxicity than the pyrazine analog, potentially impacting hit selection in phenotypic oncology screens.
